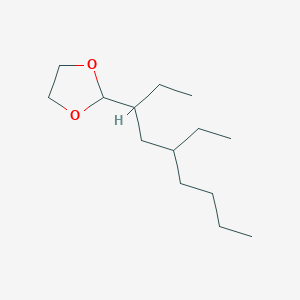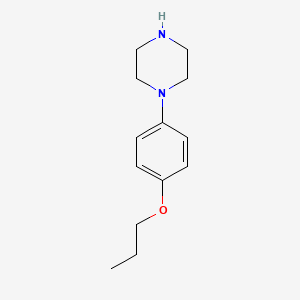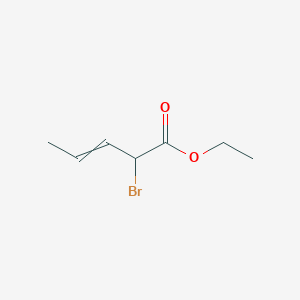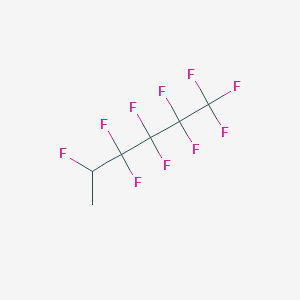
2-(5-Ethylnonan-3-YL)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic acetals with two oxygen atoms at the 1 and 3 positions. This particular compound features a 5-ethylnonan-3-yl substituent, making it a unique derivative within this class.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane typically involves the reaction of 5-ethylnonan-3-ol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently cyclizes to form the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
化学反应分析
Types of Reactions
2-(5-Ethylnonan-3-YL)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring back to the original alcohol and ethylene glycol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and ethylene glycol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
科学研究应用
2-(5-Ethylnonan-3-YL)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as a solvent and intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 2-(5-Ethylnonan-3-YL)-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The dioxolane ring can undergo hydrolysis, releasing the active alcohol and ethylene glycol, which can then exert their effects on cellular pathways.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: The parent compound with no substituents.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative.
2-Phenyl-1,3-dioxolane: A phenyl-substituted derivative.
Uniqueness
2-(5-Ethylnonan-3-YL)-1,3-dioxolane is unique due to its long alkyl chain substituent, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to other dioxolanes, influencing its solubility and reactivity.
属性
CAS 编号 |
174675-29-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2-(5-ethylnonan-3-yl)-1,3-dioxolane |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-12(5-2)11-13(6-3)14-15-9-10-16-14/h12-14H,4-11H2,1-3H3 |
InChI 键 |
SGZYAOWXHNKXGJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC(CC)C1OCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)






![4-[1-(Diethoxymethyl)-1H-indol-2-yl]benzonitrile](/img/structure/B12558156.png)
![3-(Hydroxyimino)-2-[(E)-(3-nitrophenyl)diazenyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B12558175.png)
![2-[(Prop-2-en-1-yl)selanyl]thiophene](/img/structure/B12558180.png)

![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
